2-Ethoxyethyl methacrylate

Descripción general

Descripción

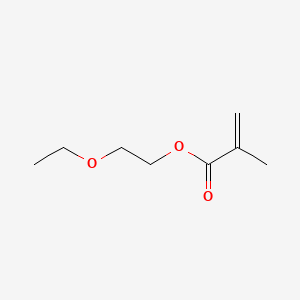

2-Ethoxyethyl methacrylate is an organic compound with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.1950 g/mol . . This compound is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 2-ethoxyethanol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxyethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as styrene or dodecyl methacrylate.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-ethoxyethanol.

Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the electron-deficient carbon-carbon double bond in the methacrylate group.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic or basic conditions are employed, with common catalysts being hydrochloric acid or sodium hydroxide.

Major Products:

Aplicaciones Científicas De Investigación

2-Ethoxyethyl methacrylate has a wide range of applications in scientific research, including:

Polymer Science: It is used as a monomer in the synthesis of polymers and copolymers for various applications such as coatings, adhesives, and sealants.

Biomedical Applications: Polymers derived from this compound are investigated for use in drug delivery systems, tissue engineering, and hydrogel membranes.

Material Science: It is used in the development of materials with specific properties such as hydrophilicity or hydrophobicity, depending on the copolymers formed.

Mecanismo De Acción

The mechanism of action of 2-ethoxyethyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group contains a carbon-carbon double bond that can participate in free radical polymerization, leading to the formation of long polymer chains . These polymers can interact with various molecular targets and pathways, depending on their specific applications, such as drug delivery or tissue engineering .

Comparación Con Compuestos Similares

Methyl Methacrylate: Another methacrylate ester with similar polymerization properties but different physical and chemical characteristics.

Ethyl Methacrylate: Similar to 2-ethoxyethyl methacrylate but with a shorter alkyl chain, leading to different solubility and reactivity.

Butyl Methacrylate: Has a longer alkyl chain, resulting in different mechanical properties and applications.

Uniqueness: this compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and non-aqueous environments . Its ability to form copolymers with various monomers allows for the customization of material properties to meet specific needs .

Actividad Biológica

2-Ethoxyethyl methacrylate (2-EOEMA) is an important methacrylate monomer used in various applications, particularly in the synthesis of polymers and copolymers. Its biological activity has garnered attention due to its potential applications in biomedical fields, including drug delivery systems and tissue engineering. This article reviews the biological properties, toxicity, and potential therapeutic applications of 2-EOEMA, supported by research findings and case studies.

This compound is characterized by the following properties:

- Molecular Formula : C₈H₁₄O₃

- Melting Point : <25 °C

- Boiling Point : 91-93 °C at 35 mmHg

- Density : 0.964 g/mL at 25 °C

- Solubility : 17.05 g/L in water .

Antibacterial Properties

Research indicates that polymers derived from methacrylate monomers exhibit antibacterial properties. For instance, copolymers of methyl methacrylate and 2-EOEMA have been studied for their effectiveness against various bacterial strains. These studies show that the incorporation of 2-EOEMA can enhance the antibacterial activity of the resulting copolymer formulations .

Cytotoxicity

The cytotoxic effects of 2-EOEMA have been evaluated in several studies. In vitro assays demonstrated that exposure to this compound can lead to significant cytotoxicity in human cells, particularly at higher concentrations. A study reported that 2-EOEMA exhibited a dose-dependent cytotoxic effect on fibroblast cells, indicating potential risks when used in medical applications .

Allergic Reactions

There is evidence suggesting that 2-EOEMA can cause allergic reactions similar to those observed with other methacrylates. Case reports have documented instances of contact dermatitis attributed to exposure to methacrylate compounds, including 2-EOEMA . This highlights the need for caution when handling this compound in clinical settings.

Case Studies and Research Findings

Toxicological Profile

The toxicological assessment of 2-EOEMA indicates that it has a relatively low acute toxicity profile; however, it is essential to consider its potential for skin irritation and allergic responses. The LD50 values for oral and dermal exposure are reported to be greater than 2000 mg/kg in rats and rabbits, respectively, suggesting low acute toxicity under controlled conditions .

Propiedades

IUPAC Name |

2-ethoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPNZPQIIAJXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35625-93-5, 36561-33-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35625-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyethyl methacrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36561-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1022186 | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Atofina MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.1 [mmHg] | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2370-63-0 | |

| Record name | Ethoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6XR4MR8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Ethoxyethyl Methacrylate?

A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.196 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR techniques to characterize 2-EOEMA. These methods provide insights into the functional groups and structure of the molecule. [, , ]

Q3: What are the key properties of this compound relevant to its applications?

A: 2-EOEMA is recognized for its hydrophilic nature and its ability to form copolymers with various other monomers. This versatility makes it suitable for applications ranging from drug delivery systems to membrane modifications. [, , , ]

Q4: How does the presence of this compound influence the properties of copolymers?

A: Incorporating 2-EOEMA into copolymers can significantly alter their properties. For instance, increasing the 2-EOEMA content in poly(2-hydroxyethyl methacrylate) copolymers enhances their electrospinnability, enabling the fabrication of nanofibers for biomedical applications. []

Q5: How does cross-linking affect the molecular motions of this compound polymers?

A: Studies have shown that slight crosslinking of poly(this compound) using 2-ethoxyethyldimethacrylate eliminates the β relaxation while preserving the γ relaxation, indicating an influence on chain mobility and segmental motions within the polymer. []

Q6: Does this compound exhibit any catalytic properties?

A: While 2-EOEMA itself is not known for catalytic activity, it can be incorporated into polymers used in electroactive applications. For example, ferrocene-functionalized polymers containing 2-EOEMA have been investigated for their electrochemical properties. []

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies focusing solely on 2-EOEMA were not identified in the provided abstracts, the use of techniques like molecular dynamics simulations could offer insights into the polymer's behavior and interactions in different environments.

Q8: How is this compound utilized in drug delivery systems?

A: 2-EOEMA serves as a valuable component in synthesizing microspheres for controlled drug release. Research indicates that varying the ratio of 2-EOEMA to other monomers like N-isopropylacrylamide can modulate drug release profiles from these microspheres. [, ]

Q9: What are the advantages of using this compound in intraocular implants?

A: Research shows that incorporating even small amounts of sequence-coded polyurethane tags, synthesized using 2-EOEMA, can label intraocular implants without significantly impacting their biocompatibility or transparency. This method offers a promising approach to anticounterfeiting labeling in medical devices. []

Q10: Are there any known alternatives to this compound with similar properties?

A: Other alkyl methacrylates, like 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA), can exhibit properties comparable to 2-EOEMA and may serve as potential substitutes depending on the specific application. [, ]

Q11: What research tools and resources are essential for studying this compound?

A: Essential resources include standard polymer characterization tools like FTIR, NMR, GPC, DSC, and TGA. Additionally, access to controlled radical polymerization techniques like RAFT polymerization enables the synthesis of well-defined 2-EOEMA-based polymers for various applications. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.